molecular formula C13H14N2O4 B14448260 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile CAS No. 73422-65-8

3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile

Cat. No.: B14448260
CAS No.: 73422-65-8
M. Wt: 262.26 g/mol
InChI Key: VMMLORIHQJEELS-UHFFFAOYSA-N
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Description

3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This intermediate can then be reacted with a phenol derivative to introduce the phenoxy group. Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-(4-(5-(Carboxy)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile.

    Reduction: Formation of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanoic acid
  • 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine
  • 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propyl chloride

Uniqueness

3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the nitrile group or have different substituents.

Properties

CAS No.

73422-65-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]propanenitrile

InChI

InChI=1S/C13H14N2O4/c14-6-1-7-18-11-4-2-10(3-5-11)15-8-12(9-16)19-13(15)17/h2-5,12,16H,1,7-9H2

InChI Key

VMMLORIHQJEELS-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)OCCC#N)CO

Origin of Product

United States

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